molecular formula C17H15N3O2 B11804996 1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11804996
M. Wt: 293.32 g/mol
InChI Key: PCZVSBRVQDCCFA-UHFFFAOYSA-N
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Description

1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanocyclobutyl group, a phenyl ring, and a tetrahydropyridine core, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyanocyclobutyl intermediate, which can be achieved through a cycloaddition reaction. This intermediate is then coupled with a phenyl group through a Suzuki-Miyaura coupling reaction . The final step involves the formation of the tetrahydropyridine core through a cyclization reaction under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The cyanocyclobutyl group and the tetrahydropyridine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Cyanophenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
  • 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Uniqueness: 1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature may enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-[4-(1-cyanocyclobutyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile

InChI

InChI=1S/C17H15N3O2/c18-10-14-15(21)6-9-20(16(14)22)13-4-2-12(3-5-13)17(11-19)7-1-8-17/h2-5,21H,1,6-9H2

InChI Key

PCZVSBRVQDCCFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)N3CCC(=C(C3=O)C#N)O

Origin of Product

United States

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